molecular formula C21H24N2O2 B2565471 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955707-07-0

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2565471
CAS No.: 955707-07-0
M. Wt: 336.435
InChI Key: NTTAWNBMASSUKD-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a chemical compound that has garnered significant interest in the scientific community due to its promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The resulting tetrahydroisoquinoline is then acylated using propanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Group: The final step involves coupling the acylated tetrahydroisoquinoline with a phenyl group using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sigma-1 receptors, which play a crucial role in cellular stress responses and neuroprotection. By binding to these receptors, the compound can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the propanoyl and phenyl substituents.

    3-phenyl-1,2,4-trioxolane: Contains a different heterocyclic core but has a similar phenyl group.

Uniqueness

3-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological properties and synthetic versatility. Its ability to interact with sigma-1 receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.

Properties

IUPAC Name

3-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-21(25)23-13-12-17-9-10-19(14-18(17)15-23)22-20(24)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTAWNBMASSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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